1,2,3,4-四-O-乙酰-6-O-(2,3,4,6-四-O-乙酰-α-D-甘露吡喃糖基)-D-甘露吡喃糖

描述

Synthesis Analysis

The synthesis of related carbohydrate molecules often involves multiple steps, including per-O-acetylation, formation of acetobromomannose, and triflation of key intermediates. For example, the practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor for important biochemical molecules, demonstrates the complex procedures involved in synthesizing such compounds. These processes highlight the intricate steps and conditions necessary to achieve the desired molecular structure and purity (Toyokuni et al., 2004).

Molecular Structure Analysis

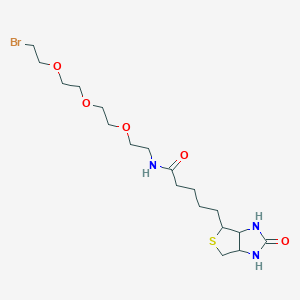

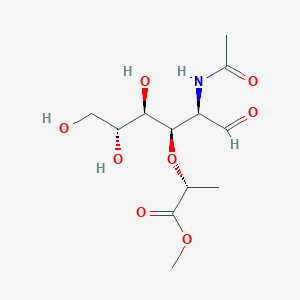

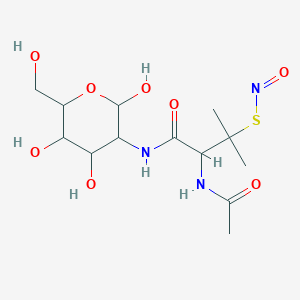

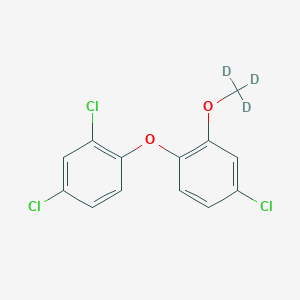

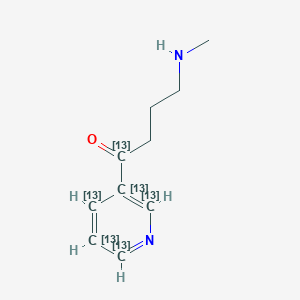

The molecular structure of carbohydrates like 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-D-mannopyranose is characterized by its complex acetyl groups and the mannopyranosyl backbone. Structural analyses, such as X-ray crystallography, have been employed to confirm the structure of similar carbohydrate molecules, revealing the spatial arrangement of atoms and the configuration of its acetyl and mannopyranosyl groups (Turney et al., 2019).

Chemical Reactions and Properties

Carbohydrate molecules undergo various chemical reactions, including acetonation, benzylidene acetal fragmentation, and glycosylation, to form complex structures. These reactions are pivotal for modifying the chemical properties of the molecule for specific applications, such as in the synthesis of glycosidic linkages and the introduction of functional groups that are essential for further chemical transformations (Gelas & Horton, 1978).

科学研究应用

酶活性及应用

1,2,3,4-四-O-乙酰-6-O-(2,3,4,6-四-O-乙酰-α-D-甘露吡喃糖基)-D-甘露吡喃糖与各种酶的研究和应用密切相关。例如,作用于甘露吡喃糖基键的微生物甘露糖苷酶在生物乙醇生产、烷基糖苷合成和药物制剂中显示出巨大的潜力。这些酶主要由细菌和真菌产生,表现出广泛的 pH 值和温度活性范围,突出了它们的工业和生物技术相关性 (Chauhan 和 Gupta,2017)。

蛋白质的结构和功能多样性

该化合物在 C-甘露糖基化的研究中发挥作用,C-甘露糖基化是一种增强蛋白质结构和功能多样性的糖基化形式。这种修饰涉及与色氨酸残基形成碳-碳键,突出了甘露吡喃糖基单元在蛋白质稳定性、分泌和功能中的重要性。对 C-甘露糖基化蛋白质的全面综述有助于我们理解它们的结构复杂性和功能意义,在人类健康和生物技术中具有潜在应用 (Crine 和 Acharya,2021)。

碳水化合物加工酶抑制剂的合成

该化合物还与靶向碳水化合物加工酶的抑制剂的合成有关。这些抑制剂被设计为 C-糖苷模拟物,可用于破坏对各种疾病的发病机制至关重要的酶活性。这项研究为针对涉及碳水化合物加工酶的疾病开发新型治疗剂开辟了可能性 (Cipolla、La Ferla 和 Nicotra,1997)。

D-葡聚糖及其衍生物

经过乙酰化等化学修饰的 D-葡聚糖表现出增强的溶解性和生物活性,包括抗氧化和抗凝。对葡聚糖等多糖的化学修饰的这一见解扩展了它们在生物技术、制药和医疗保健中的潜在应用 (Kagimura 等,2015)。

O-抗原结构变异

受包括甘露糖在内的糖成分影响的细菌病原体和共生体中 O-抗原结构变异的研究,强调了该化合物在微生物与宿主相互作用中的重要性。了解这些变异可以为针对细菌感染和共生关系的疫苗和疗法的开发提供信息 (Lerouge 和 Vanderleyden,2001)。

属性

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTLGGDVHFXGLI-RHRLCGFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101125632 | |

| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose | |

CAS RN |

123809-60-9 | |

| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123809-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。